molecular formula C21H26N2O4S2 B3302810 1-[(2,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline CAS No. 919019-92-4

1-[(2,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline

Cat. No. B3302810
CAS RN: 919019-92-4
M. Wt: 434.6 g/mol
InChI Key: SINNRNYVCJWNDU-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline” is an organic compound containing an indoline group, which is a type of heterocycle. It also contains sulfonyl and amino functional groups, which can have various effects on the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indoline ring, and the introduction of the sulfonyl and amino groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonyl groups might be susceptible to nucleophilic attack, while the amino group could act as a base or nucleophile. The indoline ring might undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential uses in chemical reactions, or studying its interactions with biological systems .

properties

IUPAC Name

N-cyclopentyl-1-(2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-15-7-10-21(16(2)13-15)29(26,27)23-12-11-17-14-19(8-9-20(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINNRNYVCJWNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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